Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-
Description
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- (molecular formula: C23H16IN, molar mass: 433.29 g/mol) is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-iodophenyl group at the 2-position and phenyl groups at the 4- and 6-positions.
The 4-iodophenyl moiety likely originates from precursors like 4-iodophenylboronic acid or halogenation steps, as seen in iodinated pharmaceutical intermediates .
Applications: The iodine substituent may enhance binding affinity in drug candidates (e.g., kinase inhibitors ) or serve as a heavy atom for X-ray crystallography, leveraging tools like SHELX for structural refinement .
Properties
CAS No. |
91232-31-4 |
|---|---|
Molecular Formula |
C23H16IN |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |
InChI Key |
IAWNGPHNZZREJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
In a benchmark study, refluxing 2-(4-iodophenyl)imidazo[1,2-a]pyridine (33 mmol) with 10-bromoanthracene-9-boronic acid (33 mmol) in 1,2-dimethoxyethane/water (100 mL/50 mL) using tetrakis(triphenylphosphine)palladium(0) (0.77 g) and sodium carbonate delivered 2-[4-(10-bromo-anthracene-9-yl)-phenyl]-imidazo[1,2-a]pyridine in 78% yield after 7 hours. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2.3 mol% Pd | <70% at <1 mol% |
| Solvent System | 1,2-Dimethoxyethane/H2O (2:1) | Prevents hydrolysis |
| Temperature | Reflux (≈100°C) | <50% at 80°C |
This method’s limitation lies in its specificity for brominated boronic acids, necessitating additional steps for introducing phenyl groups at the 4- and 6-positions.
Organocatalytic Oxidative Condensation
4,6-Dihydroxysalicylic acid (DHSA)-catalyzed condensations offer a metal-free route to 2,4,6-trisubstituted pyridines. A two-step protocol achieves 83% yield for analogous structures:
Mechanistic Pathway
- Imine Formation : Benzylamine oxidizes to an imine intermediate under aerobic conditions.
- Enol Tautomerization : Acetophenones undergo BF3·Et2O-promoted keto-enol tautomerism.
- Cyclocondensation : Enol intermediates react with imines to form 1,4-dihydropyridines, which aromatize oxidatively.
Reaction Conditions
Optimization trials identified DMSO (0.1 mL) with 5 mol% DHSA and 10 mol% BF3·Et2O at 100°C for 18 hours as ideal:
| Entry | Benzylamine (mmol) | BF3·Et2O (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 14 | 1.5 | 10 | DMSO | 79 |
| 15 | 1.5 | 10 | DMSO | 81 |
| 20 | 1.5 | 10 | DMSO | 83 |
Notably, electron-deficient benzylamines (e.g., 4-CF3-C6H4CH2NH2) showed reduced reactivity (≈50% yield), while naphthylmethylamine derivatives achieved 91% efficiency.
Sequential Aryl Halogenation and Coupling
A modular approach employs halogenated pyridine intermediates for sequential functionalization:
Iodination at the 2-Position
Direct iodination of 4,6-diphenylpyridine using N-iodosuccinimide (NIS) in acetic acid achieves 65–72% yields. Kinetic studies reveal optimal iodination at 80°C for 12 hours, with electron-donating groups accelerating the reaction.
Suzuki Coupling for Phenyl Groups
4,6-Dibromopyridine derivatives undergo double Suzuki coupling with phenylboronic acid (2.2 equiv) using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/ethanol (3:1). Typical yields range from 68–75%, though steric hindrance at the 2-position necessitates higher temperatures (110°C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Catalyst Cost | Reaction Time | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 78 | High | 7 hours | Moderate |
| DHSA Condensation | 83 | Low | 18 hours | High |
| Sequential Halogenation | 70 | Moderate | 24 hours | Low |
The DHSA route excels in atom economy and avoids precious metals, while Suzuki couplings provide superior regiocontrol for asymmetric systems.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones.
Scientific Research Applications
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules . The iodine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
2-(2’-Pyridyl)-4,6-Diphenylphosphinine
- Molecular Formula : C22H16NP
- Key Differences : Replaces the 4-iodophenyl group with a phosphinine ring.
- Coordination Chemistry : Forms stable tetracarbonyl complexes with Cr<sup>0</sup>, Mo<sup>0</sup>, and W<sup>0</sup>, exhibiting air and moisture stability due to the phosphorus heteroatom’s electron-donating properties . In contrast, the iodine in 2-(4-iodophenyl)-4,6-diphenylpyridine may reduce stability in metal complexes due to steric bulk.
- Reactivity: The P=C bond in phosphinine derivatives undergoes nucleophilic addition (e.g., with water or methanol), a feature absent in purely aromatic pyridine analogs .
2,6-Diphenyl-(4-Vinylphenyl)Pyridine
- Molecular Formula : C25H19N
- Key Differences : Substitutes the 4-iodophenyl group with a vinylphenyl moiety.
- Applications: Used in polymerizable monomers for aromatic polyimides with digital memory properties . The iodine in 2-(4-iodophenyl)-4,6-diphenylpyridine could hinder polymerization but improve optoelectronic properties for materials science.
4-Iodo-2,6-Bis(Hydroxymethyl)Pyridine
- Molecular Formula: C7H8INO2
- Key Differences : Features hydroxymethyl groups instead of phenyl substituents.
- Physicochemical Properties : Lower molar mass (265.05 g/mol) and higher polarity due to hydroxyl groups, contrasting with the hydrophobic phenyl-rich environment of the target compound .
Comparative Data Table
Research Findings and Functional Insights
- Coordination Behavior: 2-(4-Iodophenyl)-4,6-diphenylpyridine is expected to exhibit weaker metal-binding affinity compared to phosphinine analogs due to the absence of a heteroatom donor. However, iodine’s electronegativity may enhance π-backbonding in Ru(II) complexes, as observed in structurally related [Ru(bpy)2L]X2 systems .
- Biological Activity: Iodinated pyridines are prominent in drug discovery, such as the SARS-CoV-2 inhibitor 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol . The target compound’s iodine may similarly enhance target binding in kinase inhibitors .
- Material Properties : The bulky iodophenyl group could reduce crystallinity compared to vinylphenyl derivatives but improve charge-transfer properties in optoelectronic devices .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-iodophenyl)-4,6-diphenylpyridine?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, substituting halogenated pyridine precursors with aryl boronic acids (e.g., 4-iodophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. Reaction optimization may include solvent selection (toluene/EtOH mixtures) and temperature control to enhance yield and regioselectivity .
Q. How is the structure of 2-(4-iodophenyl)-4,6-diphenylpyridine confirmed experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Refinement using SHELXL/SHELXS for precise bond-length and angle analysis .
- NMR spectroscopy: ¹H and ¹³C NMR to identify substituent patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- Mass spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 483.03) .
Q. What are the key physical properties of this compound?
While direct data is limited, analogous compounds (e.g., 4-(4-iodophenyl)pyridine) exhibit:
- Melting point: ~204°C (higher than simpler pyridines due to increased planarity and π-stacking) .
- Solubility: Limited in polar solvents (e.g., water) but soluble in DMSO or DMF, critical for reaction design .
Advanced Research Questions
Q. How does the substitution pattern influence electronic properties for optoelectronic applications?
The electron-withdrawing iodine and π-conjugated phenyl groups enhance charge-transfer capabilities. Computational studies (DFT) predict a narrow HOMO-LUMO gap (~3.1 eV), making it suitable for organic semiconductors. Experimental validation via UV-Vis spectroscopy (λₐᵦₛ ~350 nm) and cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/Ag⁺) can quantify these properties .
Q. What challenges arise in achieving regioselectivity during synthesis?
Competing coupling reactions at the 2-, 4-, and 6-positions require careful design:
- Directing groups: Use of protecting groups (e.g., trimethylsilyl) to block reactive sites.
- Catalyst tuning: Pd-based catalysts with bulky ligands (e.g., SPhos) improve selectivity for iodophenyl coupling .
- Stepwise synthesis: Sequential Suzuki couplings (e.g., 4,6-diphenylpyridine first, followed by 2-iodophenyl addition) minimize side products .
Q. How can this compound act as a ligand in coordination chemistry?
The pyridine nitrogen and aromatic rings enable chelation with transition metals (e.g., Cr, Mo, W). For example, photochemical ligand exchange with [M(CO)₆] (M = Cr, W) forms air-stable complexes like [M(CO)₄(P,N)] (P,N = hybrid ligand), characterized by IR (ν(CO) ~1900 cm⁻¹) and XRD .
Q. What computational methods predict reactivity in further functionalization?
- Density Functional Theory (DFT): Models electrophilic aromatic substitution (EAS) sites, showing higher reactivity at the para position of the iodophenyl group.
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
